

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lobucavir

Author: BenchChem Technical Support Team. **Date:** December 2025

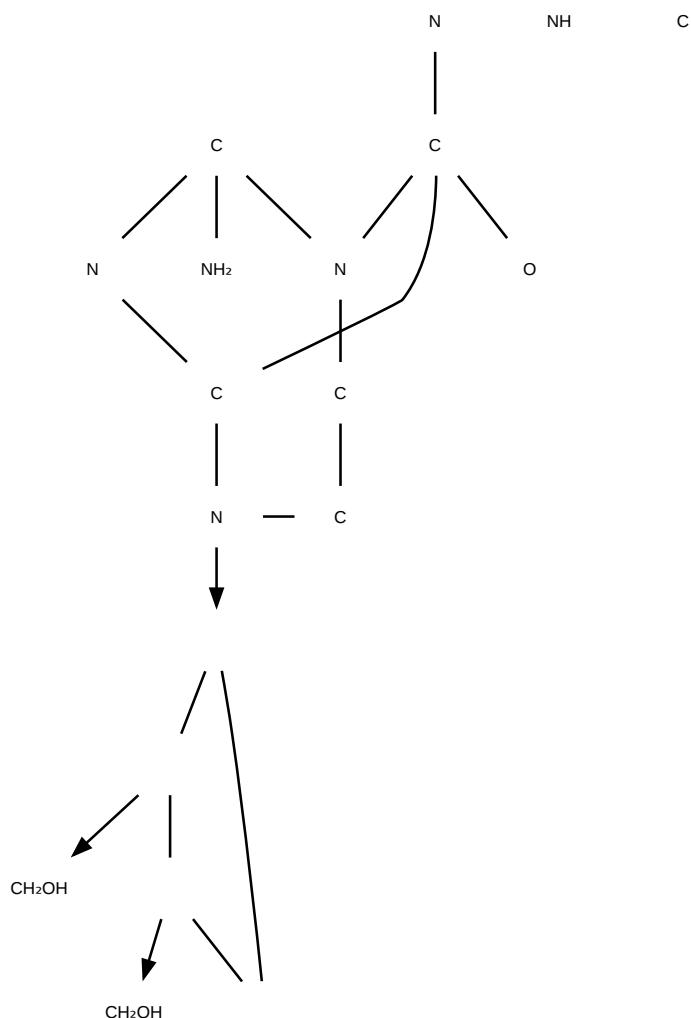
Compound of Interest

Compound Name: *Lobucavir*

Cat. No.: *B1674996*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Lobucavir**, a potent antiviral agent. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look at the molecule's architecture and a practical approach to its synthesis.

Chemical Structure of Lobucavir

Lobucavir is a carbocyclic nucleoside analog of guanine.^{[1][2]} Its chemical structure is characterized by a guanine base attached to a cyclobutane ring, which mimics the deoxyribose sugar moiety found in natural nucleosides. This structural modification is key to its antiviral activity.

Identifier	Value
IUPAC Name	2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one[1]
CAS Number	127759-89-1[1]
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₃ [1]
Molecular Weight	265.27 g/mol [1]
SMILES	C1--INVALID-LINK--N)CO">C@@HCO[1]

Below is a 2D representation of the chemical structure of **Lobucavir**.

[Click to download full resolution via product page](#)

A 2D diagram of the chemical structure of **Lobucavir**.

Synthesis of Lobucavir

The synthesis of **Lobucavir** has been approached through various routes, with a focus on achieving high stereoselectivity for the chiral cyclobutane ring. A practical and scalable asymmetric synthesis has been reported, which proceeds via a convergent approach. This method has been successfully used to produce kilogram quantities of the drug for clinical studies.

The overall synthetic strategy involves the preparation of a key chiral cyclobutane intermediate, followed by its coupling with a purine base derivative.

Summary of Synthetic Route Yields

Synthetic Route	Key Features	Overall Yield	Reference
Practical Asymmetric Synthesis	Convergent approach, asymmetric [2+2] cycloaddition	35-40%	Organic Process Research & Development, 1999
Ichikawa's Synthesis	Asymmetric [2+2] cycloaddition with a chiral titanium catalyst	11% (in 12 steps)	Mentioned in Org. Process Res. Dev., 1999
Pariza's Synthesis	Use of dimethyl fumarate and thioketene dimethyl acetal	27% (for cyclobutanone intermediate)	Mentioned in Org. Process Res. Dev., 1999
Cotterill and Roberts' Synthesis	Photochemical rearrangement	3% (over 11 steps)	Mentioned in Org. Process Res. Dev., 1999

Experimental Protocols

The following protocols are generalized from the published literature and provide a framework for the key transformations in the synthesis of **Lobucavir**. Researchers should consult the

primary literature for more specific details and optimize conditions as needed.

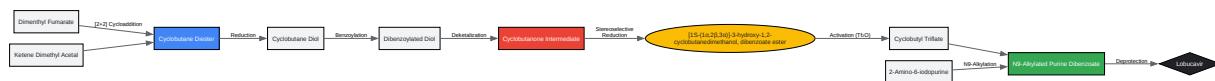
Synthesis of the Chiral Cyclobutane Intermediate: [1S-(1 α ,2 β ,3 α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester

This key intermediate is prepared through a multi-step sequence starting with an asymmetric [2+2] cycloaddition.

- Step 1: Asymmetric [2+2] Cycloaddition: Dimethyl fumarate is reacted with ketene dimethyl acetal in the presence of a chiral catalyst to furnish a cyclobutane diester.
- Step 2: Reduction of the Diester: The resulting diester is reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the corresponding diol.
- Step 3: Benzoylation: The hydroxyl groups of the diol are protected by benzoylation, for example, using benzoyl chloride in the presence of a base.
- Step 4: Deketalization: The ketal protecting group is removed under acidic conditions to yield a cyclobutanone.
- Step 5: Stereoselective Ketone Reduction: The cyclobutanone is stereoselectively reduced to the desired cyclobutanol using a bulky reducing agent such as LS-Selectride or DIBAC.

Coupling of the Cyclobutane Intermediate with the Purine Base

The final stage of the synthesis involves the coupling of the chiral cyclobutane intermediate with a suitable purine derivative.


- Step 1: Activation of the Cyclobutanol: The hydroxyl group of the cyclobutanol intermediate is activated to facilitate nucleophilic substitution. A common method is the formation of a triflate by reacting the alcohol with triflic anhydride.
- Step 2: N9-Alkylation: The activated cyclobutyl triflate is then reacted with the tetra-n-butylammonium salt of 2-amino-6-iodopurine. This reaction proceeds with high

regioselectivity at the N9 position of the purine ring.

- Step 3: Deprotection: The benzoyl protecting groups are removed to yield **Lobucavir**. This can be achieved through transesterification with sodium methoxide or by saponification with aqueous sodium hydroxide. The latter method has been reported to give a higher yield (91%).

Synthetic Pathway of Lobucavir

The following diagram illustrates the convergent synthetic pathway for **Lobucavir**.

[Click to download full resolution via product page](#)

A convergent synthetic pathway for **Lobucavir**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lobucavir | C11H15N5O3 | CID 135413519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lobucavir | 127759-89-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lobucavir]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674996#chemical-structure-and-synthesis-of-lobucavir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com